molecular formula C8H5N3 B032786 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 944937-79-5

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B032786
CAS No.: 944937-79-5
M. Wt: 143.15 g/mol
InChI Key: KKJCNVUFINZIBG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile is an organic compound with the molecular formula C8H5N3. It is a heterocyclic compound that features a pyrrolo[3,2-b]pyridine core structure with a nitrile group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile can be synthesized through a multi-step process. One common method involves the reaction of 4-aminopyridine with malononitrile under acidic conditions to form 4-amino-3-cyanopyridine. This intermediate is then reacted with 2-allyloxycarbonyl chloride to produce 6-fluoroindole, which is subsequently heated under basic conditions to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of a nitrile group at the 6-position, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c9-4-6-3-8-7(11-5-6)1-2-10-8/h1-3,5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJCNVUFINZIBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640146
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944937-79-5
Record name 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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